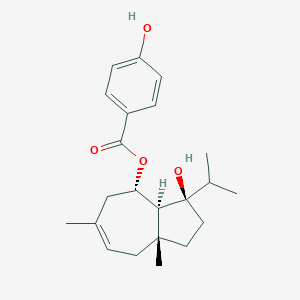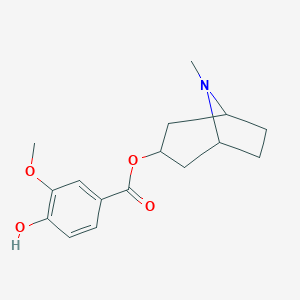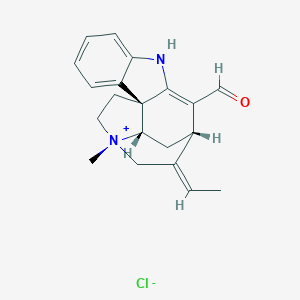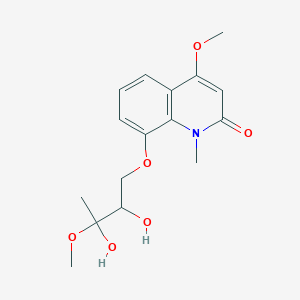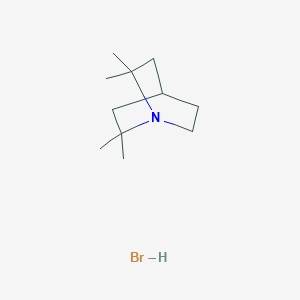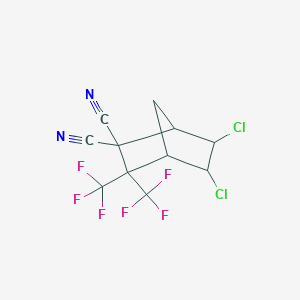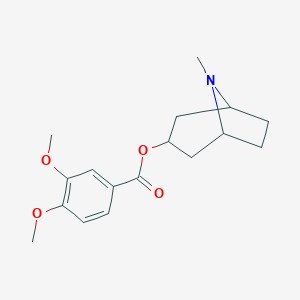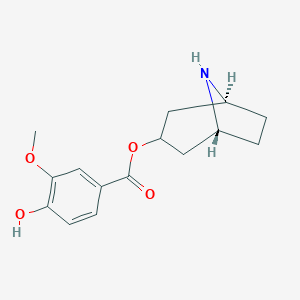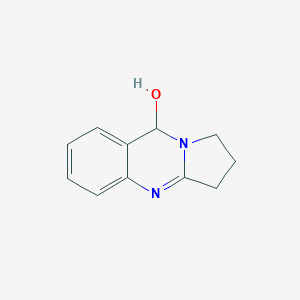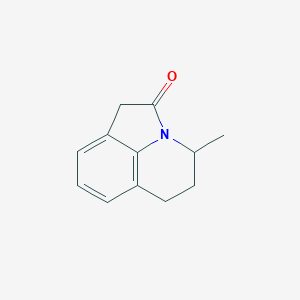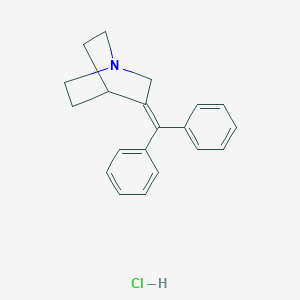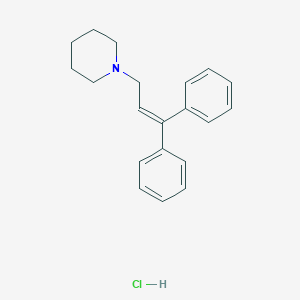
Sulfadiazina sódica
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sulfadiazine sodium is a sulfonamide antibiotic used to treat a variety of bacterial infections. It is particularly effective against urinary tract infections, trachoma, and chancroid . Sulfadiazine sodium is also used in combination with pyrimethamine to treat toxoplasmosis in patients with acquired immunodeficiency syndrome and in newborns with congenital infections .
Aplicaciones Científicas De Investigación
Sulfadiazine sodium has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in analytical chemistry.
Biology: Sulfadiazine sodium is used to study the effects of antibiotics on bacterial growth and resistance.
Medicine: It is used to treat bacterial infections and as a part of combination therapy for toxoplasmosis.
Mecanismo De Acción
Target of Action
Sulfadiazine sodium primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
Sulfadiazine sodium acts as a competitive inhibitor of dihydropteroate synthetase . By binding to this enzyme, it prevents the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . This inhibition disrupts the synthesis of folic acid, thereby inhibiting bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by sulfadiazine sodium is the folic acid synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, sulfadiazine sodium disrupts this pathway, leading to a deficiency in folic acid. Since folic acid is necessary for the synthesis of nucleic acids and proteins, its deficiency impairs bacterial growth and proliferation .
Pharmacokinetics
They are known to bind to plasma proteins and are metabolized in the liver . The metabolites and unchanged drug are primarily excreted in the urine .
Result of Action
The molecular effect of sulfadiazine sodium’s action is the inhibition of folic acid synthesis, which leads to a deficiency in folic acid within the bacterial cell . On a cellular level, this results in impaired synthesis of nucleic acids and proteins, leading to inhibited bacterial growth and proliferation .
Action Environment
Environmental factors can influence the action of sulfadiazine sodium. For instance, the presence of organic matter, such as humic acid, in the soil can affect the sorption and transport of sulfadiazine, thereby influencing its environmental fate and eco-toxicity . Furthermore, the pH and ionic strength of the solution can affect the sorption of sulfadiazine on humic acid . These factors can potentially influence the efficacy and stability of sulfadiazine sodium in the environment .
Análisis Bioquímico
Biochemical Properties
Sulfadiazine sodium plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it forms inclusion compounds with β-cyclodextrin and its derivatives . These interactions have been confirmed through isothermal titration calorimetry and nuclear magnetic resonance experiments .
Cellular Effects
The effects of Sulfadiazine sodium on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For instance, the inclusion compounds of Sulfadiazine sodium with β-cyclodextrin and its derivatives have shown increased efficiency against Staphylococcus aureus and Pseudomonas aeruginosa compared to the free Sulfadiazine sodium molecule .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Sulfadiazine sodium is synthesized by the diazotization of the primary amine group of sulfadiazine with sodium nitrite and hydrochloric acid, followed by coupling with γ-resorsolic acid in an alkaline medium of sodium hydroxide . The compound is then purified and crystallized to obtain the final product.
Industrial Production Methods
In industrial settings, sulfadiazine sodium is produced by adding sulfadiazine, trimethoprim, and enrofloxacin to a mixture of polyethylene glycol and propylene glycol, followed by heating and stirring . The solution is then standardized, and the pH is adjusted to 10.5-11 to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
Sulfadiazine sodium undergoes various chemical reactions, including:
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: Sulfadiazine sodium can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium monopersulfate (Oxone) and UV light.
Substitution: Strong nucleophiles such as sodium hydroxide are often used.
Major Products
The major products formed from these reactions include various oxidized and substituted derivatives of sulfadiazine sodium, which can have different pharmacological properties .
Comparación Con Compuestos Similares
Sulfadiazine sodium is part of the sulfonamide class of antibiotics, which includes other compounds such as sulfamethoxazole and sulfisoxazole . Compared to these similar compounds, sulfadiazine sodium has a broader spectrum of activity and is more effective against certain types of bacteria . Additionally, it is often used in combination with other drugs, such as pyrimethamine, to enhance its effectiveness .
List of Similar Compounds
- Sulfamethoxazole
- Sulfisoxazole
- Sulfapyridine
- Sulfacetamide
Propiedades
Número CAS |
547-32-0 |
|---|---|
Fórmula molecular |
C10H10N4NaO2S |
Peso molecular |
273.27 g/mol |
Nombre IUPAC |
sodium;(4-aminophenyl)sulfonyl-pyrimidin-2-ylazanide |
InChI |
InChI=1S/C10H10N4O2S.Na/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10;/h1-7H,11H2,(H,12,13,14); |
Clave InChI |
RKISJHYCSQKDTK-UHFFFAOYSA-N |
SMILES |
C1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=C(C=C2)N.[Na+] |
SMILES canónico |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N.[Na] |
Key on ui other cas no. |
547-32-0 |
Pictogramas |
Irritant; Health Hazard |
Sinónimos |
ulfadiazin-natrium |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


